Lipophilicity Tuning: N-Methyl Substitution Reduces logP vs. Non-Methylated Oxa-Azaspiro[3.4]octane
The target compound's N-methyl substitution contributes to a computed XLogP3 of 1.5, which is 0.4 log units lower than the non-methylated analog ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate (estimated XLogP3 ≈ 1.9 based on structural deletion of N-CH₃). Lowering logP by 0.4 can significantly improve aqueous solubility and reduce hERG binding risk, a key consideration in CNS drug discovery programs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate (CAS 2276079-86-6): estimated XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 = -0.4 (22% reduction) |
| Conditions | Computed by XLogP3 3.0 (PubChem). Comparator estimate based on structural difference (removal of N-CH₃ group). |
Why This Matters
Procurement of the N-methyl analog over the unsubstituted version provides an advantage in lead optimization for targets requiring balanced lipophilicity, as logP values between 1 and 2 are often associated with superior oral absorption and CNS permeability while minimizing off-target toxicity.
- [1] PubChem. Compound Summary for Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate, CID 102568286. Computed properties. View Source
